HIV-1 inhibitor-6
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Overview
Description
HIV-1 inhibitor-6 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-6 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: For industrial production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction rates and product purity . The final product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication and their pharmacokinetic properties .
Scientific Research Applications
HIV-1 inhibitor-6 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of enzyme inhibition and drug resistance. In biology, it serves as a tool to investigate the life cycle of HIV-1 and the role of integrase in viral replication . In medicine, this compound is being explored as a potential therapeutic agent for treating HIV-1 infections, especially in cases where the virus has developed resistance to other antiretroviral drugs . Additionally, in the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems to enhance its bioavailability and efficacy .
Mechanism of Action
HIV-1 inhibitor-6 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome . This inhibition prevents the formation of the pre-integration complex, which is essential for the integration process. The molecular targets of this compound include the catalytic core domain of the integrase enzyme and specific amino acid residues involved in the enzyme’s activity . By disrupting these interactions, this compound effectively halts the replication of the virus.
Comparison with Similar Compounds
HIV-1 inhibitor-6 is unique compared to other integrase inhibitors due to its specific chemical structure and binding affinity. Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . These compounds also target the integrase enzyme but differ in their pharmacokinetic properties, resistance profiles, and side effects. For instance, dolutegravir has a higher barrier to resistance compared to raltegravir, making it more effective in patients with drug-resistant HIV-1 strains . This compound stands out due to its novel chemical scaffold, which offers potential advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C14H10N4O4S |
---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
1-methyl-N-(5-nitro-1,2-benzothiazol-3-yl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O4S/c1-17-5-4-11(19)10(7-17)14(20)15-13-9-6-8(18(21)22)2-3-12(9)23-16-13/h2-7H,1H3,(H,15,16,20) |
InChI Key |
CPKUAABJFWRBSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)NC2=NSC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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